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molecular formula C10H13ClN2O2 B063389 tert-Butyl (6-chloropyridin-3-yl)carbamate CAS No. 171178-45-3

tert-Butyl (6-chloropyridin-3-yl)carbamate

Cat. No. B063389
M. Wt: 228.67 g/mol
InChI Key: IRHNQVINMHHEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102672B2

Procedure details

To a solution of TMEDA (25.4 g, 219.3 mmol) in dry THF (300 mL) was added dropwise n-BuLi (87.7 mL, 219.3 mmol) at −78° C., the mixture was stirred for 0.5 h at this temperature. A solution of tert-butyl 6-chloropyridin-3-yl-carbamate (20 g, 87.7 mmol) in THF (170 mL) was added dropwise to the reaction mixture at −78° C. and the resulting mixture was continued to stir for 1 h at −78° C. Then a solution of I2 (26.7 g, 105.3 mmol) in dry THF (170 mL) was added dropwise at −78° C. After 1 h, the reaction was quenched with sat. aqueous NH4Cl (300 mL). The organic layer was separated and the aqueous phase was extracted with EtOAc (150 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and concentrated under reduced pressure to yield a residue that was purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 10/1) to give tert-butyl 6-chloro-4-iodopyridin-3-ylcarbamate (10.0 g, 33%). 1H-NMR (CDCl3, 400 MHz) δ 8.95 (s, 1H), 7.73 (s, 1H), 6.64 (br s, 1H), 1.53 (s, 9H).
Name
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
87.7 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Name
Quantity
26.7 g
Type
reactant
Reaction Step Three
Name
Quantity
170 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(CCN(C)C)C.[Li]CCCC.[Cl:14][C:15]1[N:20]=[CH:19][C:18]([NH:21][C:22](=[O:28])[O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[CH:17][CH:16]=1.[I:29]I>C1COCC1>[Cl:14][C:15]1[N:20]=[CH:19][C:18]([NH:21][C:22](=[O:28])[O:23][C:24]([CH3:25])([CH3:27])[CH3:26])=[C:17]([I:29])[CH:16]=1

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
87.7 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)NC(OC(C)(C)C)=O
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
26.7 g
Type
reactant
Smiles
II
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 0.5 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 1 h at −78° C
Duration
1 h
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with sat. aqueous NH4Cl (300 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (150 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a residue that
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 10/1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=CC(=C(C=N1)NC(OC(C)(C)C)=O)I
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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